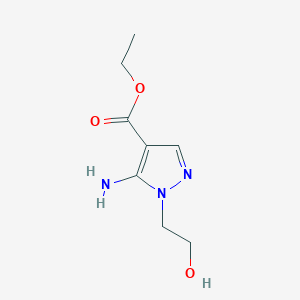
Triphenylantimony dichloride
Overview
Description
Triphenylantimony dichloride, also known as Dichlorotriphenylantimony(V) or Triphenylstibine dichloride, is a chemical compound with the linear formula (C6H5)3SbCl2 . It has a molecular weight of 423.98 . It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
This compound can be synthesized through various reactions. For instance, it can be used as a reactant for the regioselective cycloaddition of aziridines with heterocumulenes, reaction of epoxides with carbon dioxide, and for the synthesis of tetraphenylantimony compounds with arylcarbonyloxy moieties .Molecular Structure Analysis
The molecular structure of this compound is complex. It has been determined by X-ray crystallography that it adopts a five-coordinated extremely distorted trigonal bipyramidal geometry .Chemical Reactions Analysis
This compound reacts with both antimony (III) and antimony (V) chloride to give addition compounds with the stoichiometry Ph3SbCl2·SbCl3 and Ph3SbCl2·SbCl5, respectively . X-Ray analysis of the former shows the presence of only weak interactions between the axial chlorine atoms of Ph3SbCl2 and adjacent SbCl3 molecules to give polymeric chains parallel to the a axis .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 143-145 °C (lit.) . The compound is also characterized by its ability to react suitably with the core element antimony .Mechanism of Action
Target of Action
Triphenylantimony dichloride is a chloride of antimony, a metallic element It has been suggested that the myocardium might be a target of antimony toxicity .
Mode of Action
It has been suggested that antimony, the core element in this compound, may interfere with enzymes of the glycogenolysis and gluconeogenesis pathways . This interference could affect circulating glucose levels .
Biochemical Pathways
This compound may affect the biochemical pathways of glycogenolysis and gluconeogenesis . These pathways are crucial for maintaining glucose levels in the body. Disruption of these pathways could lead to changes in glucose metabolism .
Result of Action
It has been suggested that antimony, the core element in this compound, may combine with sulfhydryl groups, including those in several enzymes important for tissue respiration .
Action Environment
It is known that this compound is a solid at room temperature , suggesting that its stability and efficacy could potentially be influenced by temperature and other environmental conditions.
Advantages and Limitations for Lab Experiments
Triphenylantimony dichloride is a versatile reagent for laboratory experiments and has a number of advantages. It is easy to use, has a low cost, and is relatively non-toxic. It is also a strong Lewis acid and is capable of forming coordination complexes with both Lewis bases and Bronsted-Lowry bases. However, it is also a strong oxidizing agent and can be hazardous if not handled properly.
Future Directions
Triphenylantimony dichloride has a number of potential applications in the future. It could be used in the synthesis of new organometallic compounds, in the development of new catalysts for organic reactions, and in the development of new drugs. It could also be used in the development of new materials, such as polymers and nanomaterials, and in the development of new technologies, such as fuel cells and solar cells. Finally, it could be used in the development of new treatments for diseases, such as cancer and Alzheimer’s disease.
Scientific Research Applications
Triphenylantimony dichloride is widely used in scientific research due to its versatility and ease of use. It is used in a variety of laboratory experiments, such as the synthesis of organic compounds, the synthesis of antimony-containing compounds, and the synthesis of other organometallic compounds. It is also used in the synthesis of organic polymers and as a catalyst in organic reactions.
Safety and Hazards
Triphenylantimony dichloride is classified as toxic if swallowed and harmful if inhaled . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and not eating, drinking, or smoking when using this product .
Biochemical Analysis
Biochemical Properties
Triphenylantimony dichloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to act as a catalyst in regioselective cycloaddition reactions of aziridines with heterocumulenes and in the reaction of epoxides with carbon dioxide . The compound interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups and electrons in biochemical pathways. Additionally, this compound can form complexes with proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression . It also affects the expression of genes involved in oxidative stress response and metabolic regulation. These cellular effects highlight the potential therapeutic applications of this compound in cancer treatment and other diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, this compound can inhibit the activity of metalloproteases by binding to their active sites, preventing substrate cleavage . It also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are essential for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and moisture . Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical and cellular effects . At high doses, triphenyl
properties
IUPAC Name |
dichloro(triphenyl)-λ5-stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.2ClH.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGPVQHGCLPCES-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060483 | |
| Record name | Antimony, dichlorotriphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Alfa Aesar MSDS] | |
| Record name | Triphenylantimony dichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21791 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
594-31-0 | |
| Record name | Dichlorotriphenylantimony | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony, dichlorotriphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylantimony dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triphenylantimony dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Antimony, dichlorotriphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, dichlorotriphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorotriphenylantimony | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















